history and discovery of 9H-Xanthene-9-methanol
history and discovery of 9H-Xanthene-9-methanol
An In-depth Technical Guide on the History and Discovery of 9H-Xanthene-9-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9H-Xanthene-9-methanol (CAS No: 5490-92-6), a heterocyclic compound primarily recognized for its role in synthetic organic chemistry. The document details the compound's history, which is intrinsically linked to the development of protecting group strategies in multi-step synthesis. A plausible synthetic pathway, involving the reduction of 9H-xanthene-9-carboxylic acid, is presented with a representative experimental protocol. Key physicochemical and computed properties are summarized for reference. Furthermore, this guide illustrates the logical workflow of its application as a protecting group for amines and its role in the deprotection of photolabile moieties, concepts critical in modern drug development and peptide synthesis.
Introduction and History
The history of 9H-Xanthene-9-methanol is not centered on a singular moment of discovery but rather on its emergence as a valuable tool in the field of organic synthesis. Its structural parent, xanthene, is a core component of various dyes and biologically active molecules, with the first synthesis of a xanthene derivative, fluorescein, dating back to 1871.[1]
The significance of 9H-Xanthene-9-methanol, and its derivatives, grew with the increasing complexity of synthetic targets, such as peptides and oligonucleotides. The synthesis of these large molecules requires the temporary masking of reactive functional groups to prevent unwanted side reactions. This led to the development of "protecting groups," a concept that has become fundamental to organic synthesis.[2]
9H-Xanthene-9-methanol has been identified as an effective orthogonal protecting group for amines, carbanions, and other nucleophiles.[3] Orthogonal protecting groups are crucial in complex syntheses as they can be removed under specific conditions that do not affect other protecting groups present in the molecule.[2] Additionally, the xanthene moiety's photochemical properties have led to the use of 9H-Xanthene-9-methanol in the development of photolabile protecting groups , which can be cleaved using light, offering precise spatiotemporal control over the release of a protected molecule.[3]
While a definitive "discovery" paper for 9H-Xanthene-9-methanol is not prominent in the literature, its synthesis logically follows from its corresponding carboxylic acid. An interesting historical footnote is the unintentional formation of a related derivative, methyl 9H-xanthene-9-carboxylate, during an attempted recrystallization of the antimuscarinic drug propantheline bromide in methanol, first reported in 1986.[4] This highlights the reactivity of the xanthene-9-position and the genesis of its derivatives.
Physicochemical and Computed Properties
The properties of 9H-Xanthene-9-methanol have been collated from various chemical databases. These quantitative data are essential for its application in experimental settings.
| Property | Value | Source |
| IUPAC Name | (9H-xanthen-9-yl)methanol | [5] |
| CAS Number | 5490-92-6 | [3][5] |
| Molecular Formula | C₁₄H₁₂O₂ | [3][5] |
| Molecular Weight | 212.25 g/mol | [3][5] |
| Exact Mass | 212.083729621 Da | [5] |
| Boiling Point (Predicted) | 338°C at 760 mmHg | |
| XLogP3 (Computed) | 2.6 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Experimental Protocols
The synthesis of 9H-Xanthene-9-methanol is most logically achieved through the reduction of its corresponding carboxylic acid, 9H-xanthene-9-carboxylic acid. This precursor can be synthesized from xanthone in a two-step process.
Synthesis of 9H-xanthene-9-carboxylic acid (Precursor)
A common method for the synthesis of 9H-xanthene-9-carboxylic acid involves the Wolff-Kishner reduction of xanthone to xanthene, followed by carboxylation.[6][7]
Experimental Protocol:
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Step 1: Synthesis of 9H-Xanthene from Xanthone (Wolff-Kishner Reduction)
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In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in a high-boiling point solvent such as diethylene glycol.
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Add potassium hydroxide and hydrazine hydrate to the solution.
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Heat the mixture to reflux for 1-2 hours.
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Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine, facilitating the reduction.
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After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
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The organic layers are combined, dried, and the solvent is evaporated to yield crude xanthene, which can be purified by recrystallization.
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Step 2: Carboxylation of 9H-Xanthene
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In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), dissolve the purified xanthene in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add a strong base, such as n-butyllithium, dropwise. The formation of a deep red solution indicates the deprotonation at the 9-position.
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Stir the solution at this low temperature for approximately 1 hour.
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Quench the reaction by adding crushed dry ice in small portions.
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Allow the reaction mixture to warm to room temperature.
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Add water and perform an aqueous workup. The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.
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The solid product is collected by filtration, washed with cold water, and dried.
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Synthesis of 9H-Xanthene-9-methanol
The final step is the reduction of the carboxylic acid to a primary alcohol. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically used for this transformation.[3]
Representative Experimental Protocol:
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Materials: 9H-xanthene-9-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), dilute sulfuric acid, standard glassware for inert atmosphere reactions.
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Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride in anhydrous diethyl ether.
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Dissolve 9H-xanthene-9-carboxylic acid in anhydrous diethyl ether and add it to the dropping funnel.
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Add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
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Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.
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Combine the filtrate and the ether washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 9H-Xanthene-9-methanol.
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The product can be further purified by recrystallization or column chromatography.
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Visualized Workflows and Pathways
Synthesis Pathway
The following diagram illustrates the two-stage synthesis of 9H-Xanthene-9-methanol from the commercially available starting material, xanthone.
Caption: Synthesis workflow for 9H-Xanthene-9-methanol.
Application as a Protecting Group
This diagram shows the logical workflow of using 9H-Xanthene-9-methanol as a protecting group for a primary amine (R-NH₂).
Caption: Logical workflow for amine protection.
Conclusion
9H-Xanthene-9-methanol is a compound whose importance is defined by its utility in the intricate science of organic synthesis. While its specific discovery is not marked by a singular event, its development is a testament to the ongoing need for sophisticated tools to construct complex molecules. As a precursor for both orthogonal and photolabile protecting groups, it provides chemists with a means to selectively mask and unmask functionality, a critical requirement in the synthesis of pharmaceuticals and other advanced materials. The synthetic route, proceeding via the reduction of its corresponding carboxylic acid, employs classical and robust organic reactions. This guide provides the foundational knowledge for researchers to understand, synthesize, and apply this versatile chemical entity in their work.
References
- 1. Xanthene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Anthracenemethanol | C15H12O | CID 73848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
